Scaffold Validation: 1,4-Dioxa-7-azaspiro[4.4]nonane Motif Maintains Sub-Nanomolar Potency Against HCV NS5A Drug-Resistant Mutants
The 1,4-dioxa-7-azaspiro[4.4]nonane motif—the core scaffold of the target compound—was systematically evaluated in the clinical candidate GSK2336805 (compound 41H) against a panel of HCV NS5A wild-type and resistance-associated variants. This represents class-level validation of the scaffold's differentiated pharmacological profile [1]. The quantitative data demonstrate that the 1,4-dioxa-7-azaspiro[4.4]nonane-containing inhibitor maintained picomolar potency against both wild-type and L31V/Y93H mutant genotypes, whereas alternative spirocyclic motifs (e.g., piperidine-derived spiro systems) evaluated in the same medicinal chemistry campaign showed greater potency erosion against these resistance-conferring mutations [1].
| Evidence Dimension | Antiviral potency retention against resistance-associated mutations (EC50 shift ratio) |
|---|---|
| Target Compound Data | EC50 ≤0.010 nM (0.01 nM) against HCV genotype 1b Con1 wild-type; ≤0.04-0.15 nM against L31V and Y93H mutants [1][2] |
| Comparator Or Baseline | Alternative spirocyclic motifs (piperidine-based and 2-oxa-7-azaspiro[4.4]nonane scaffolds) showed >10- to >100-fold potency shifts against the same mutants during lead optimization [1] |
| Quantified Difference | ≤4- to 15-fold potency shift for 1,4-dioxa-7-azaspiro[4.4]nonane scaffold versus >10- to >100-fold for comparators |
| Conditions | HCV genotype 1b Con1 subgenomic replicon assay in HuH7 cells; 3-day incubation; luciferase-based readout [1][2] |
Why This Matters
The scaffold's capacity to preserve sub-nanomolar potency against clinically relevant resistance mutations positions derivatives of [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol as candidates with lower anticipated resistance susceptibility in antiviral programs—a key differentiation criterion when selecting building blocks for lead optimization campaigns targeting viral proteins subject to high mutational pressure.
- [1] Kazmierski, W. M., Maynard, A., Duan, M., Baskaran, S., Botyanszki, J., Crosby, R., Dickerson, S., Tallant, M., Grimes, R., Hamatake, R., Leivers, M., Roberts, C. D., & Walker, J. (2014). Novel spiroketal pyrrolidine GSK2336805 potently inhibits key hepatitis C virus genotype 1b mutants: from lead to clinical compound. Journal of Medicinal Chemistry, 57(5), 2058-2073. View Source
- [2] BindingDB. (n.d.). BDBM50453115 / CHEMBL4203712: EC50 = 0.0100 nM for inhibition of HCV genotype 1b Con1 NS5A expressed in HuH7 cells. BindingDB Entry ID 50453115. View Source
